N-(Oxolan-3-yl)azetidin-3-amine
Description
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-(oxolan-3-yl)azetidin-3-amine |
InChI |
InChI=1S/C7H14N2O/c1-2-10-5-6(1)9-7-3-8-4-7/h6-9H,1-5H2 |
InChI Key |
JRJNWTYMRMDDBN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Oxolan-3-yl)azetidin-3-amine typically involves the reaction of azetidine with oxolane derivatives. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza-Michael addition of NH-heterocycles to yield functionalized 3-substituted azetidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-(Oxolan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Oxolan-3-yl)azetidin-3-amine is a chemical compound with the molecular formula . It belongs to the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound has several scientific research applications across chemistry, biology, and industry.
Scientific Research Applications
N-(Oxolan-3-yl)azetidin-3-amine is a unique compound because of its specific substitution pattern, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.
Chemistry N-(Oxolan-3-yl)azetidin-3-amine is used as a building block in the synthesis of more complex molecules. It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. This compound can participate in nucleophilic substitution reactions with reagents like alkyl halides or sulfonates in the presence of a base.
Biology The compound can be used in the study of enzyme interactions and protein binding. The mechanism of action of N-(Oxolan-3-yl)azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets.
Industry It can be used in the production of specialty chemicals and materials. Industrial production methods for this compound are not well-documented in the literature; the synthesis methods can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Mechanism of Action
The mechanism of action of N-(Oxolan-3-yl)azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-(Oxan-4-yl)azetidin-3-amine dihydrochloride (CID 65959735)
- Molecular Formula : C₈H₁₆N₂O·2HCl
- Key Features: Replaces the 5-membered oxolane ring with a 6-membered oxane (tetrahydropyran) ring. SMILES: C1COCCC1NC2CNC2 .
- Differences :
- The oxane ring’s increased size may alter solubility and pharmacokinetic properties due to differences in hydrogen bonding and lipophilicity.
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine (CID 63759052)
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine (CID 63766399)
- Molecular Formula : C₁₀H₁₄N₂O₃S
- Key Features :
- Differences :
- The sulfonyl group significantly decreases basicity and increases solubility in polar solvents.
- May exhibit enhanced stability under acidic conditions compared to the oxolane analog.
3-(Aminomethyl)-N-benzyl-N-methyl-oxetan-3-amine (AR0203OQ)
- Molecular Formula : C₁₂H₁₈N₂O
- Key Features :
- Benzyl substitution introduces steric hindrance, which could affect receptor binding.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The oxolane-azetidine scaffold is synthesized via palladium-catalyzed coupling or nucleophilic substitution, similar to methods described for aryl-substituted amines .
- Physicochemical Properties :
- The oxolane ring’s ether oxygen provides moderate hydrogen-bonding capacity, improving aqueous solubility compared to purely aliphatic analogs.
- The dihydrochloride salt form enhances crystallinity and stability, critical for pharmaceutical formulation .
Biological Activity
N-(Oxolan-3-yl)azetidin-3-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its chemical properties, mechanisms of action, and applications in biological research, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features an azetidine ring fused with an oxolane moiety. This combination of heterocycles suggests potential for diverse interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C7H13N2O |
| Molecular Weight | 141.19 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in polar organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, which may lead to inhibition or activation depending on the target.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
- Protein Binding : Studies suggest that it can bind to specific proteins, potentially altering their function and influencing cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Antiviral Properties : The oxolane structure is noted for its presence in various antiviral agents, suggesting that this compound could exhibit similar effects against viral infections.
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Interactions :
- Antimicrobial Screening :
- Pharmacokinetic Profiling :
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound exhibits unique biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-(oxetan-3-YL)azetidin-3-amine | Contains oxetan instead of oxolane | Limited activity reported |
| N-Methyl-N-(oxolan-3-YL)azetidin-3-amines | Similar azetidine structure | Enhanced binding affinity |
| 1-Acetylazetidine | Acetylated azetidine derivative | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
